N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride
Description
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride is a small-molecule compound featuring a thiazolo[5,4-c]pyridine core fused with a benzyl group at position 5 and a 3-fluorobenzamide substituent at position 2. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS.ClH/c21-16-8-4-7-15(11-16)19(25)23-20-22-17-9-10-24(13-18(17)26-20)12-14-5-2-1-3-6-14;/h1-8,11H,9-10,12-13H2,(H,22,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUYHVGYAMYHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)F)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse research findings, including case studies and experimental data.
Chemical Structure and Properties
The compound features a thiazolo[5,4-c]pyridine ring system, which is known for its diverse pharmacological properties. Its molecular formula is , with a molecular weight of approximately 300.79 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects, particularly in the context of enzyme inhibition and receptor modulation.
1. Enzyme Inhibition
Recent studies have indicated that derivatives of thiazolo[5,4-c]pyridine exhibit inhibitory effects on several enzymes. For instance:
- Tyrosinase Inhibition : Compounds similar in structure to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide have shown promising results as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis and is often targeted for skin-whitening agents. One study reported IC50 values ranging from 0.27 µM to over 300 µM for various derivatives, indicating that structural modifications significantly influence activity .
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Kojic Acid | 28.6 ± 3.56 | Standard inhibitor |
| Derivative 1 | 27.5 ± 2.93 | Comparable to Kojic Acid |
| Derivative 8 | 0.27 ± 0.03 | Most potent inhibitor |
2. Receptor Modulation
Another area of interest is the compound's interaction with adrenergic receptors:
- Beta-Adrenoceptor Activity : Research has demonstrated that related thiazolo[5,4-c]pyridine derivatives can act as selective beta3-adrenoceptor agonists. These compounds were found to exhibit high selectivity and potency in functional assays targeting human beta1-, beta2-, and beta3-adrenoceptors . The intact thiazolo ring structure is crucial for maintaining this activity.
Case Studies
Several case studies have explored the biological effects of thiazolo[5,4-c]pyridine derivatives:
- Case Study 1 : A study focused on the synthesis of novel derivatives aimed at enhancing beta3-adrenoceptor activity found that modifications to the amino group significantly influenced receptor binding affinity and functional response.
- Case Study 2 : Another investigation into the anti-melanogenic properties of thiazolo derivatives demonstrated their potential use in cosmetic formulations aimed at reducing hyperpigmentation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a class of thiazolo-pyridine derivatives, with structural variations primarily in the benzamide substituent and the presence of additional functional groups. Below is a comparative analysis with two closely related compounds from the evidence:
Key Findings from Structural Comparisons
Electronic Effects: The 3-fluorobenzamide group in the target compound introduces electron-withdrawing properties, which may enhance binding affinity to polar active sites (e.g., kinases or receptors) compared to the 3,4,5-trimethoxybenzamide in , which provides electron-donating methoxy groups .
Bioactivity Trends :
- Trimethoxybenzamide derivatives () are often associated with antiproliferative or antimicrobial activity due to their planar, aromatic structure .
- Fluorinated analogs (target compound) are commonly explored for CNS disorders or as kinase inhibitors, leveraging fluorine’s ability to modulate metabolic stability and target engagement.
Salt Form Consistency : All three compounds are hydrochloride salts, suggesting shared strategies to optimize solubility and crystallinity for formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
